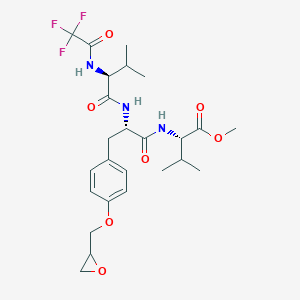
Faveptv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Faveptv is a peptide that has been studied for its potential therapeutic applications in various fields of medicine. It is a synthetic peptide that has been designed to mimic the structure and function of natural proteins in the body. The peptide has been found to have several advantages and limitations for use in laboratory experiments.
Mechanism of Action
Faveptv works by binding to specific receptors on the surface of cells, which triggers a series of intracellular signaling pathways. These pathways lead to the activation of various enzymes and transcription factors, which regulate gene expression and cellular function. The peptide has been found to modulate the activity of several key proteins involved in inflammation, oxidative stress, and cell death.
Biochemical and Physiological Effects:
Faveptv has been found to have several biochemical and physiological effects in vitro and in vivo. The peptide has been shown to reduce inflammation and oxidative stress, inhibit apoptosis, and promote cell survival. It has also been found to enhance the activity of antioxidant enzymes and promote the production of neurotrophic factors.
Advantages and Limitations for Lab Experiments
Faveptv has several advantages and limitations for use in laboratory experiments. The peptide is stable and easy to synthesize, which makes it a cost-effective research tool. It also has a high affinity for its target receptors, which allows for precise modulation of cellular function. However, the peptide has limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on Faveptv. One area of interest is the development of novel formulations and delivery methods that improve the solubility and bioavailability of the peptide. Another area of interest is the exploration of Faveptv's potential therapeutic applications in other fields of medicine, such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the peptide's effects and to identify potential drug targets for future drug development.
Conclusion:
Faveptv is a promising synthetic peptide that has been studied for its potential therapeutic applications in various fields of medicine. The peptide has several advantages and limitations for use in laboratory experiments and has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties. Future research on Faveptv will help to further elucidate its mechanisms of action and potential therapeutic applications.
Synthesis Methods
Faveptv is a synthetic peptide that is produced by solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are activated with a coupling agent and then added to the growing chain. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Faveptv has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, cardiovascular disease, and neurodegenerative disorders. The peptide has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties, which make it a promising candidate for the treatment of these diseases.
properties
CAS RN |
127132-43-8 |
|---|---|
Product Name |
Faveptv |
Molecular Formula |
C25H34F3N3O7 |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoyl]amino]butanoate |
InChI |
InChI=1S/C25H34F3N3O7/c1-13(2)19(31-24(35)25(26,27)28)22(33)29-18(21(32)30-20(14(3)4)23(34)36-5)10-15-6-8-16(9-7-15)37-11-17-12-38-17/h6-9,13-14,17-20H,10-12H2,1-5H3,(H,29,33)(H,30,32)(H,31,35)/t17?,18-,19-,20-/m0/s1 |
InChI Key |
LPRYUZZAJXCHMZ-NIVVRJPPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2CO2)C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C(F)(F)F |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCC2CO2)C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCC2CO2)C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(F)(F)F |
sequence |
VXV |
synonyms |
FAVEPTV N-(trifluoroacetyl)-Val-O'-(2,3-epoxypropyl)-Tyr-Val methyl ester N-(trifluoroacetyl)valyl-O'-(2,3-epoxypropyl)tyrosyl-valine methyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




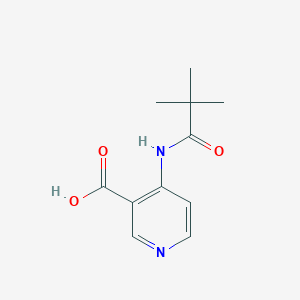
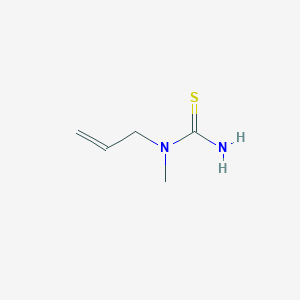
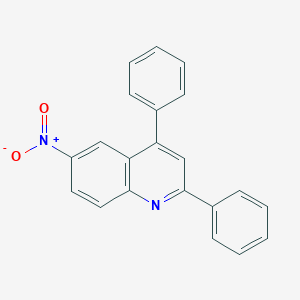
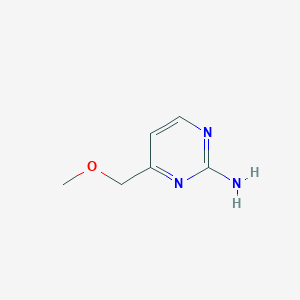

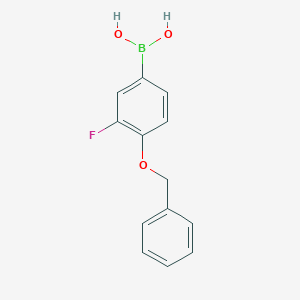
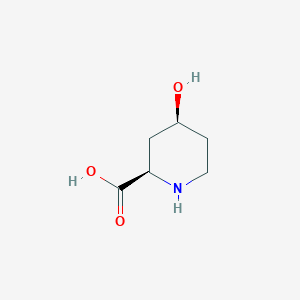
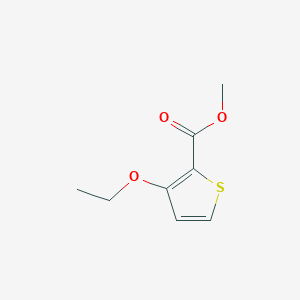
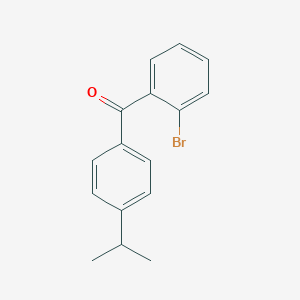

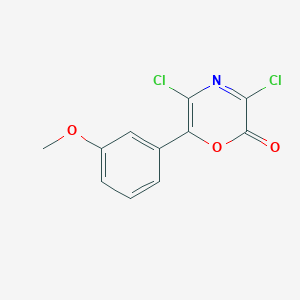
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)